Ibuprofen Alcohol

概要

説明

Multistep Interactions between Ibuprofen and Lipid Membranes

Ibuprofen (IBU) has been shown to interact with lipid membranes in a multistep process that is concentration-dependent. At low concentrations, IBU adsorbs electrostatically to the lipid headgroups, affecting the interfacial potential. As the concentration increases, IBU inserts into the membrane, disrupting lipid packing and expanding the area per lipid. At even higher concentrations, IBU begins to solubilize the membrane, similar to a detergent. This study utilized various experimental techniques, including fluorescence binding assays and vibrational sum frequency spectroscopy, to elucidate these interactions. The research also highlighted that the chemistry of lipid headgroups and the packing of lipid acyl chains significantly influence IBU's interaction with membranes, suggesting that different membrane compositions can affect the binding steps of IBU .

Effect of Ibuprofen on Alcohol-Induced Teratogenesis in Mice

A study investigated the impact of ibuprofen on the teratogenic effects of alcohol in mice. The research found that alcohol exposure during pregnancy led to reduced fetal weight and increased limb and kidney defects. However, when ibuprofen was administered prior to alcohol exposure, it mitigated these teratogenic effects, although not as effectively as aspirin, which was used as a positive control. This study provides insights into the role of prostaglandins in the development of alcohol-induced birth defects and suggests that ibuprofen may have a protective effect against such defects .

Regioselective Synthesis of Ibuprofen

The regioselective synthesis of ibuprofen was achieved through the hydrocarboxylation of 1-(4-isobutylphenyl) ethanol using a palladium complex catalyst. The study demonstrated that the reaction's efficiency was influenced by factors such as carbon monoxide pressure, the ratio of phosphine ligand to palladium, hydrochloric acid concentration, and the type of halide ion used. The synthesis occurred under moderate temperatures and pressures, with the selectivity for the desired branched acid being a critical outcome. This research provides a method for the efficient and selective production of ibuprofen, which could have implications for industrial synthesis processes .

科学的研究の応用

Ibuprofen in Semen Quality and Fertility

Ibuprofen, a nonsteroidal anti-inflammatory drug, has been examined for its effects on semen quality, which may influence fertilizing capability. Research suggests that ibuprofen could negatively affect sperm parameters such as motility, viability, count, and DNA integrity, potentially reducing testosterone and prostaglandin synthesis. However, these effects are primarily observed in vitro and in animal studies, with human effects still needing confirmation (Banihani, 2019).

Drug Interactions with Ibuprofen

Studies have highlighted interactions between ibuprofen and other substances, including alcohol. Ibuprofen interacts with various drugs, including antihypertensive medications, methotrexate, and lithium. While some interactions, like those with alcohol, are known, the specific exacerbation of hepatotoxic potential by alcohol in the context of acetaminophen use rather than ibuprofen has been more documented. Ibuprofen's interference with the antiplatelet activity of low-dose aspirin is also noted, though its effects alongside alcohol require careful clinical consideration (Hersh, Pinto, & Moore, 2007).

Analgesic Efficacy of Ibuprofen

Ibuprofen's analgesic efficacy is well-documented, with proven effectiveness for dental pain, dysmenorrhea, and episiotomy pain. It compares favorably with aspirin, codeine, or propoxyphene, offering a valuable option for managing mild to moderate pain (Russell R. Miller, 1981).

Toxicity Concerns with Ibuprofen

While ibuprofen is a widely used NSAID, concerns about its toxic, genotoxic, and teratogenic effects have been raised, especially with overdose or misuse. These effects have been observed across various organisms, including non-target freshwater invertebrates and vertebrates, highlighting the need for caution and further investigation into ibuprofen's safety profile (Calisici, Yılmaz, & Goktas, 2023).

Ibuprofen for Postoperative Pain and Fever

Intravenous ibuprofen has emerged as an effective management tool for postoperative pain and fever, showcasing opioid-sparing effects and analgesic benefits in various patient populations. This development marks a significant advancement in nonsteroidal anti-inflammatory drug applications in hospital settings (Bookstaver, Miller, Rudisill, & Norris, 2010).

Combination Therapy with Ibuprofen and Paracetamol

Combining ibuprofen with paracetamol (acetaminophen) has been evaluated for treating fever, showing limited benefits from combined treatment compared to individual drug use. This suggests that while combination therapy can be marginally beneficial, the clinical significance may be limited, emphasizing the need for careful consideration in treatment strategies (Purssell, 2011).

Safety of Common Analgesics in Children

A systematic review comparing the safety profiles of acetaminophen, NSAIDs like ibuprofen, and opioids for managing acute pain in children indicates similar adverse effect profiles among these drugs. Importantly, ibuprofen and acetaminophen have notably fewer adverse events than opioids, underscoring their safer use in pediatric pain management (Hartling, Ali, Dryden, Chordiya, Johnson, Plint, Stang, McGrath, & Drendel, 2016).

Ibuprofen and Metabolic Concerns

Research into ibuprofen's association with hypokalemia and metabolic acidosis reveals that it can induce these conditions, potentially of renal origin. Discontinuation of ibuprofen typically resolves these issues within days, highlighting the importance of monitoring and managing side effects during ibuprofen therapy (Man, Piffer, Simonetti, Scoglio, Faré, Lava, Bianchetti, & Milani, 2022).

Safety And Hazards

Combining ibuprofen and alcohol can raise your risk for serious side effects, such as gastrointestinal (GI) bleeding and kidney or liver problems . It’s best to wait at least 10 hours after taking a dose of ibuprofen to drink alcohol . But don’t stop your ibuprofen just to drink if you’re taking it regularly for a chronic health condition .

特性

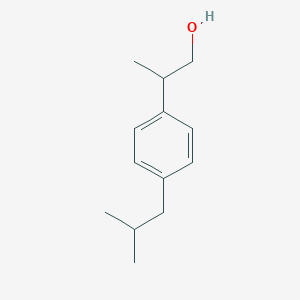

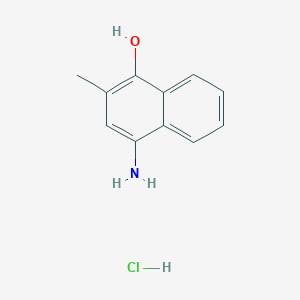

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWIWYERZDWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270247 | |

| Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ibuprofen Alcohol | |

CAS RN |

36039-36-8 | |

| Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36039-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036039368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBUPROFEN ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074734J69N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

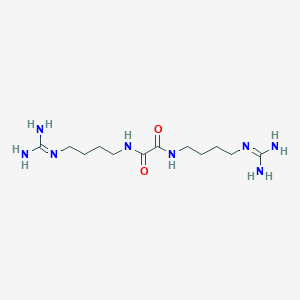

![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)